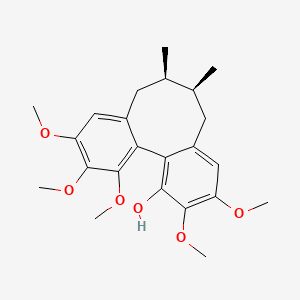

Schisanhenol

Vue d'ensemble

Description

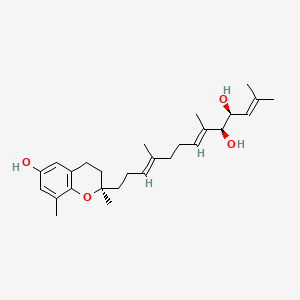

Schisanhenol is an active component of the Chinese herbal medicine Schisandra chinensis . It has been found to inhibit lipid peroxidation induced by ferrous-cysteine and NADPH-ascorbic acid . It also exhibits cardiovascular protective effects .

Synthesis Analysis

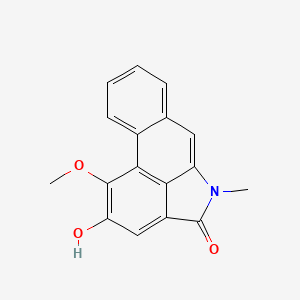

Schisanhenol derivatives have been synthesized and evaluated for their potential hepatoprotective effects . These derivatives were found to have protective effects against liver injury induced by concanavalin A .Molecular Structure Analysis

The three-dimensional molecular structure of Schisanhenol was retrieved from the PubChem database .Chemical Reactions Analysis

Experimental X-ray powder diffraction data, unit-cell parameters, and space group for Schisanhenol, C23H30O6, have been reported . A micellar electrokinetic chromatography method was developed for the simultaneous determination of eight lignans – schizandrin, schisandrol B, schisantherin A, schisanhenol, anwulignan, deoxyschizandrin, schizandrin B, and schizandrin C – in different parts of S. sphenanthera .Physical And Chemical Properties Analysis

Schisanhenol has a molecular weight of 402.48 and a CAS number of 69363-14-0 . It is stable if stored as directed and should be protected from light and heat .Applications De Recherche Scientifique

Treatment of Cytokine Storm

Schisanhenol has been identified as a potential drug for the treatment of Cytokine Storm (CS), an acute systemic inflammatory response . The compound has shown significant inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway activity, which plays a crucial role in the inflammatory response . It has also demonstrated suppression of macrophages and systemic inflammatory responses in mice .

COVID-19 Treatment

The experience of treating COVID-19 suggests that Schisanhenol, an active component of the Chinese herbal medicine Schisandra chinensis, could potentially inhibit CS . This is particularly relevant given the role of CS in severe COVID-19 cases .

Treatment of Acute Lung Injury

Schisanhenol has shown promise in alleviating lipopolysaccharide-induced acute lung injury . This suggests potential applications in the treatment of various respiratory conditions .

Network Pharmacology and Molecular Docking

Network pharmacology results have indicated that estimated glomerular filtration rate, matrix metalloproteinase 9, proto-oncogene tyrosine-protein kinase Src, and mammalian target of rapamycin could be potential key target proteins of Schisanhenol . This opens up a range of potential applications in drug development and clinical treatment .

Quality Control of Herbal Medicine

A micellar electrokinetic chromatography method has been developed for the simultaneous determination of eight lignans, including Schisanhenol, in different parts of S. sphenanthera . This method could improve the quality control of different parts of S. sphenanthera, thereby ensuring the efficacy and safety of the herbal medicine .

Anti-Inflammatory Applications

Schisanhenol has demonstrated the ability to inhibit the macrophage inflammatory response and cytokine production at both the systemic and local levels in mice . This suggests potential applications in the treatment of various inflammatory conditions .

Safety And Hazards

Propriétés

IUPAC Name |

(9S,10R)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-12-8-14-10-16(25-3)21(27-5)20(24)18(14)19-15(9-13(12)2)11-17(26-4)22(28-6)23(19)29-7/h10-13,24H,8-9H2,1-7H3/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSHYFPJBONYCQ-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@H]1C)OC)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219452 | |

| Record name | Schisanhenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Schisanhenol | |

CAS RN |

69363-14-0 | |

| Record name | Schisanhenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069363140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schisanhenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80Y5907NIW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

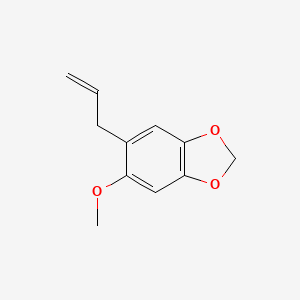

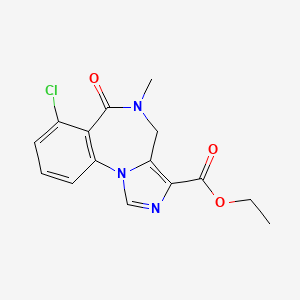

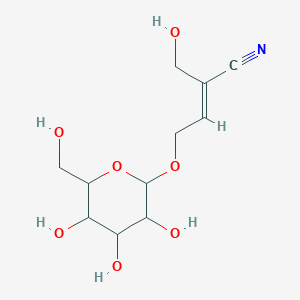

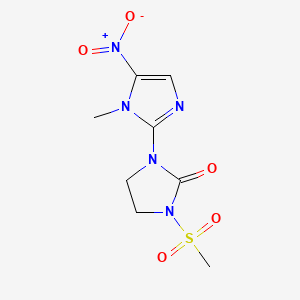

Retrosynthesis Analysis

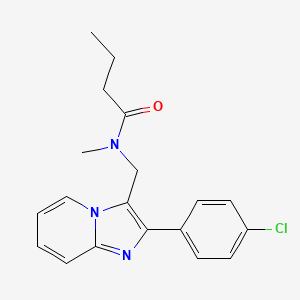

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

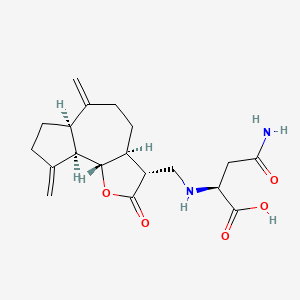

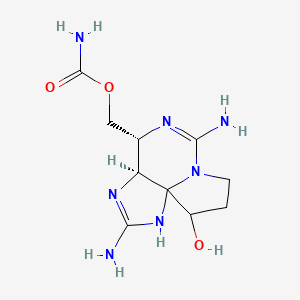

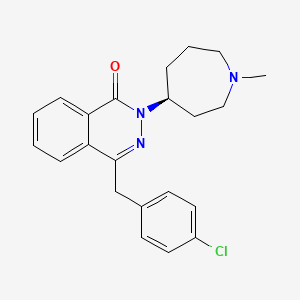

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.